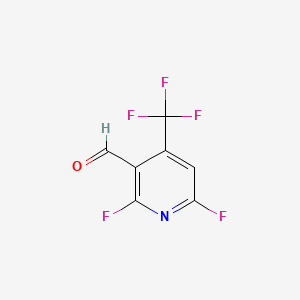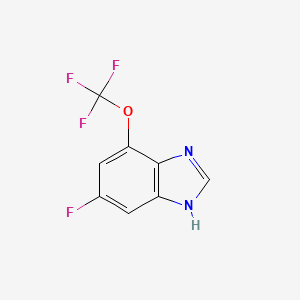![molecular formula C8H5N3O B13432414 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B13432414.png)
5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-cyano-1H-pyrrolo[2,3-b]pyridine with an oxidizing agent to introduce the oxide functionality. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups on the pyridine or pyrrole rings.
Reduction: Reduction reactions can remove the oxide functionality or reduce other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens (chlorine, bromine) or organometallic reagents (Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of additional oxide groups, while substitution reactions can introduce various functional groups like halides or alkyl groups .
Wissenschaftliche Forschungsanwendungen
5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide involves its interaction with specific molecular targets. For instance, it can form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. This compound has been shown to inhibit fibroblast growth factor receptors, which play a role in cell proliferation and migration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-azaindole: Another pyrrolo[2,3-b]pyridine derivative with similar structural features but different functional groups.
Pyrrolopyrazine derivatives: Compounds with a similar pyrrole ring but fused to a pyrazine ring instead of a pyridine ring.
Uniqueness
5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable hydrogen bonds and interact with specific molecular targets makes it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C8H5N3O |
|---|---|
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
7-hydroxypyrrolo[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C8H5N3O/c9-4-6-3-7-1-2-10-8(7)11(12)5-6/h1-3,5,12H |
InChI-Schlüssel |
WSZIDDBEVMNQBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C1=CC(=CN2O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



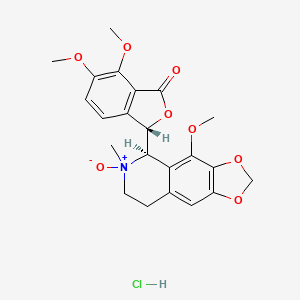
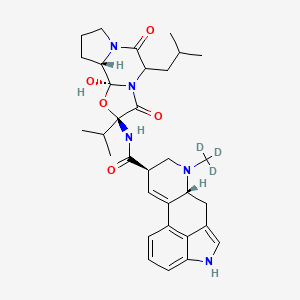

![N-[2-[(2,6-dichloro-3-pyridyl)amino]-2-oxo-ethyl]-4-fluoro-benzamide](/img/structure/B13432353.png)
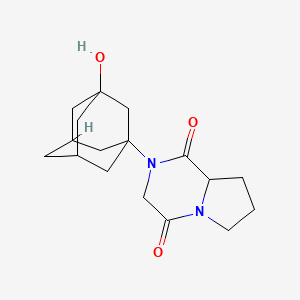
![3,3',6,6'-Tetraiodo-9,9'-spirobi[fluorene]](/img/structure/B13432359.png)
![7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid](/img/structure/B13432362.png)
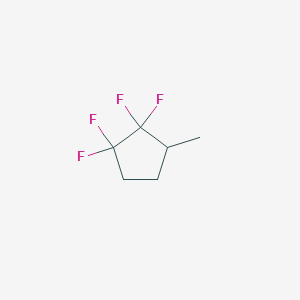

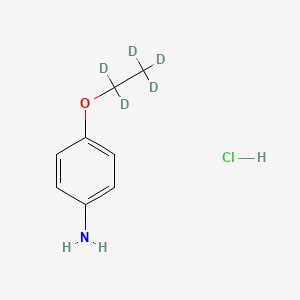
![4-[(1R,2R)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]-2-methoxy-phenol](/img/structure/B13432381.png)
